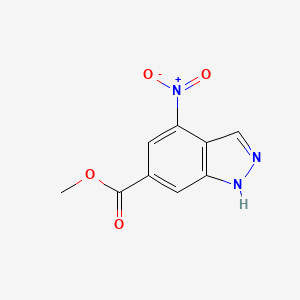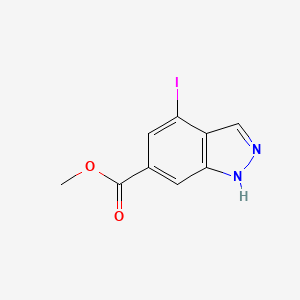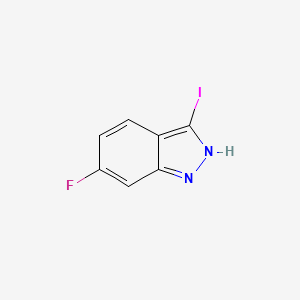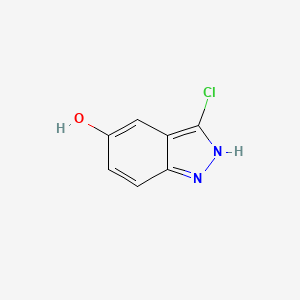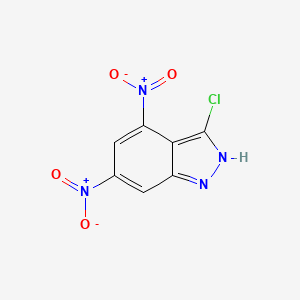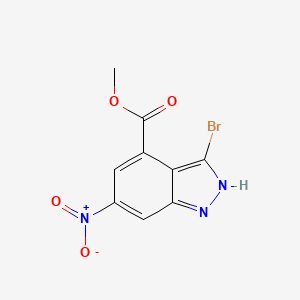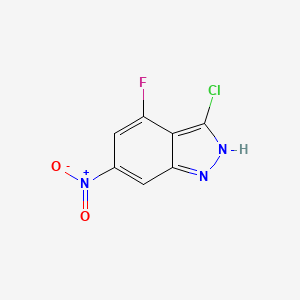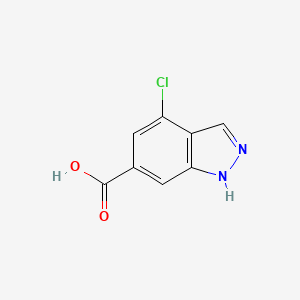
6-Chloro-1H-indol-3-yl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-1H-indol-3-yl palmitate” is a compound with the molecular formula C24H36ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis: 6-Chloro-1H-indol-3-yl palmitate is synthesized through novel indole formation methods. One example is the synthesis of a COX-2 inhibitor, using an alkylation/1,4-addition/elimination/isomerization cascade, showcasing the compound's potential in medicinal chemistry (Caron et al., 2003).
- Structural Analysis and Synthesis Techniques: The compound is involved in studies focusing on structural analysis, synthesis methods, and the exploration of its biological activities. For example, research on the synthesis and elucidation of related indole derivatives, incorporating techniques like X-ray diffraction and spectroscopy, provides insights into the chemical properties and potential applications of similar compounds (Geetha et al., 2019; Tariq et al., 2020).
Biological and Pharmaceutical Applications
- Enzyme Inhibition Studies: The compound's derivatives have been researched for their enzyme inhibitory potential, such as urease inhibition, indicating its potential in therapeutic applications and drug design (Nazir et al., 2018).
- Anti-inflammatory and Antimicrobial Properties: Several studies focus on the synthesis and biological evaluation of indole derivatives, including those related to this compound, for their anti-inflammatory and antimicrobial properties, highlighting the compound's relevance in developing new pharmaceutical agents (Rehman et al., 2022).
Advanced Chemical Synthesis Techniques
- Development of Novel Synthetic Routes: Research also includes the development of novel synthetic routes involving compounds similar to this compound. These routes are crucial for creating impurities in drugs like efavirenz, an anti-HIV/AIDS medication, indicating the compound's role in fine-tuning pharmaceutical synthesis (Gazvoda et al., 2018).
Future Directions
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-indol-3-yl palmitate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex and enhance its biological activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound may modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound may activate or inhibit transcription factors, leading to changes in the expression of target genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions, which may influence their biological activity . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways, which can impact its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its clinical application. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination. The compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, which facilitate its excretion from the body . Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target tissues, influencing its biological activity . For example, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQVOAOTWFXDDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647372 |
Source


|
| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209347-96-6 |
Source


|
| Record name | 6-Chloro-1H-indol-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
